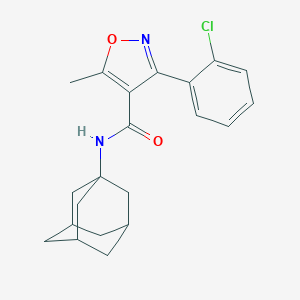
2-(5-CHLORO-2-THIENYL)-N~4~-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-QUINOLINECARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-CHLORO-2-THIENYL)-N~4~-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of quinolinecarboxamides This compound is characterized by the presence of a quinoline ring, a thienyl group, and an anthracenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-CHLORO-2-THIENYL)-N~4~-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Ring: Starting from aniline derivatives, the quinoline ring can be synthesized through the Skraup synthesis or Friedländer synthesis.
Introduction of the Thienyl Group: The thienyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Attachment of the Anthracenyl Moiety: The anthracenyl group can be introduced through a Friedel-Crafts acylation reaction.
Final Coupling: The final step involves coupling the quinolinecarboxamide with the anthracenyl and thienyl groups under appropriate conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl and anthracenyl moieties.
Reduction: Reduction reactions can occur at the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the quinoline and thienyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce tetrahydro derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple aromatic rings suggests potential interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with quinoline and anthracene moieties have been investigated for their anticancer, antimicrobial, and anti-inflammatory activities.
Industry
In the industrial sector, this compound might find applications in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
作用机制
The mechanism of action of 2-(5-CHLORO-2-THIENYL)-N~4~-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-QUINOLINECARBOXAMIDE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The quinoline ring could intercalate with DNA, while the anthracenyl group might participate in π-π stacking interactions.
相似化合物的比较
Similar Compounds
- 2-(5-CHLORO-2-THIENYL)-N~4~-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-QUINOLINECARBOXAMIDE
- This compound
- This compound
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups. The presence of a thienyl group, an anthracenyl moiety, and a quinoline ring in a single molecule provides a distinct set of chemical and biological properties.
属性
分子式 |
C28H15ClN2O3S |
|---|---|
分子量 |
494.9 g/mol |
IUPAC 名称 |
2-(5-chlorothiophen-2-yl)-N-(9,10-dioxoanthracen-1-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C28H15ClN2O3S/c29-24-13-12-23(35-24)22-14-19(15-6-3-4-10-20(15)30-22)28(34)31-21-11-5-9-18-25(21)27(33)17-8-2-1-7-16(17)26(18)32/h1-14H,(H,31,34) |
InChI 键 |
ITDPMLAOHLCNIB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(S6)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(S6)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-({[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B332283.png)
![ethyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B332286.png)


![Methyl 2-{[(5-bromofuran-2-yl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B332290.png)
![8-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11-hexaene-14-thione](/img/structure/B332292.png)




![N~1~-(2,4-DIFLUOROPHENYL)-2-({5-[(2-METHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B332299.png)



